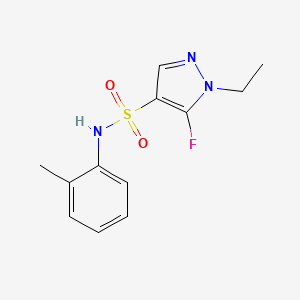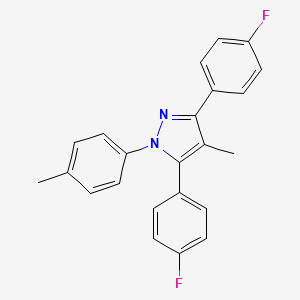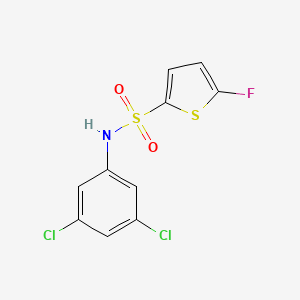![molecular formula C9H13FN2O2S2 B10923818 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a sulfonyl group attached to a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine typically involves the following steps:
Formation of the Fluorinated Thiophene: The fluorinated thiophene can be synthesized through halogenation reactions, where thiophene is treated with fluorinating agents under controlled conditions.
Sulfonylation: The fluorinated thiophene is then subjected to sulfonylation using sulfonyl chloride derivatives in the presence of a base such as pyridine or triethylamine.
Piperazine Substitution: The sulfonylated fluorinated thiophene is reacted with 4-methylpiperazine under suitable conditions, often involving a solvent like dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group and fluorinated thiophene ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-methylpiperazine
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-methylpiperazine
- 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-methylpiperazine
Comparison: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions. Compared to its brominated, chlorinated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C9H13FN2O2S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C9H13FN2O2S2/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9/h2-3H,4-7H2,1H3 |
InChI Key |
PSKMTVDKUFNSMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10923748.png)
![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923767.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10923793.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)

![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923812.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)


